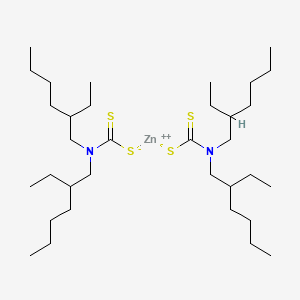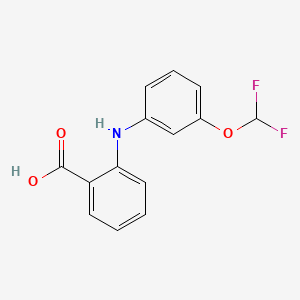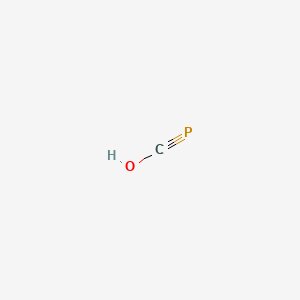
Phosphanylidynemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphanylidynemethanol is a unique organophosphorus compound characterized by the presence of a phosphorus atom double-bonded to a carbon atom, which is also bonded to a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphanylidynemethanol typically involves the reaction of a phosphine with formaldehyde under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
R3P+CH2O→R3P=CH2OH
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphanylidynemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a phosphanylidenemethanone.
Reduction: The compound can be reduced to form phosphanylidenemethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
Oxidation: Phosphanylidenemethanone.
Reduction: Phosphanylidenemethane.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
Phosphanylidynemethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphanylidynemethanol involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its unique structure allows it to form stable complexes with metal ions, which can modulate its activity and specificity.
Comparaison Avec Des Composés Similaires
Phosphanylidynemethanol is unique compared to other organophosphorus compounds due to its specific structure and reactivity. Similar compounds include:
Phosphinidenes: Compounds with a phosphorus atom double-bonded to a carbon atom but lacking the hydroxyl group.
Phosphanylidenemethane: A reduced form of this compound.
Phosphanylidenemethanone: An oxidized form of this compound.
These compounds share some reactivity patterns but differ in their specific applications and stability.
This compound stands out due to its versatility and potential for various applications in scientific research and industry. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Propriétés
Numéro CAS |
52322-98-2 |
|---|---|
Formule moléculaire |
CHOP |
Poids moléculaire |
59.992 g/mol |
Nom IUPAC |
phosphanylidynemethanol |
InChI |
InChI=1S/CHOP/c2-1-3/h2H |
Clé InChI |
OUMCHNPMALRRAV-UHFFFAOYSA-N |
SMILES canonique |
C(#P)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


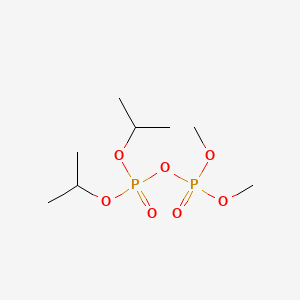

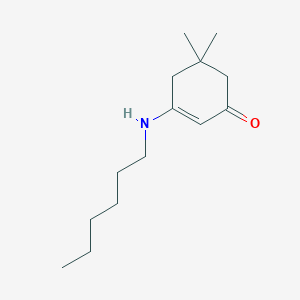


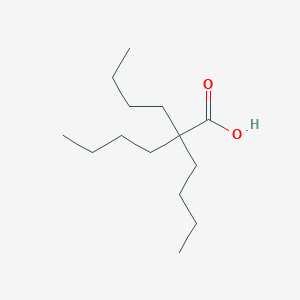

![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
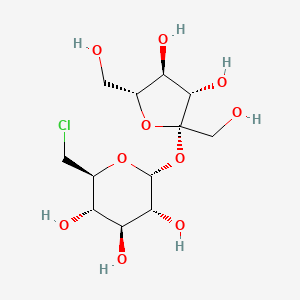
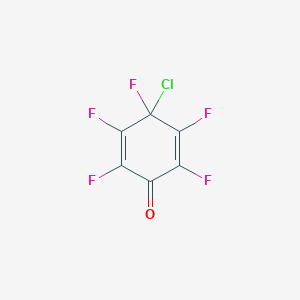
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
![Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol](/img/structure/B14655556.png)
